molecular formula C12H11NO4 B4475940 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B4475940
M. Wt: 233.22 g/mol
InChI Key: WJSDERGBGZQYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic coumarin derivative, a class of compounds known for a wide spectrum of biological activities. This compound is of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. Coumarin derivatives have been extensively studied for their antibacterial properties, with research indicating that substitutions on the core coumarin structure are crucial for enhancing this activity . Furthermore, structurally related acetamide-functionalized coumarins have demonstrated promising biological profiles. For instance, certain 4-coumarinacetamide analogs have shown potent cytotoxic effects against human breast cancer cell lines in vitro, suggesting their potential as a scaffold for anticancer agent development . The presence of the acetamide group is a key functional handle for further chemical modification, allowing researchers to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies . As such, this compound serves as a valuable building block in organic synthesis and a candidate for probing new biological mechanisms. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-9(14)3-2-8-7(4-10(13)15)5-11(16)17-12(6)8/h2-3,5,14H,4H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDERGBGZQYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used in the synthesis include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical profiles of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide can be contextualized by comparing it to structurally related coumarin-acetamide derivatives and other acetamide-containing compounds. Key comparisons are summarized below:

Compound Name Substituents Biological Activity Key Findings Reference
This compound 7-hydroxy, 8-methyl, 4-acetamide Under investigation (potential enzyme inhibition) Structural uniqueness due to 8-methyl and 7-hydroxy groups may enhance target selectivity.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Compound 83) 7-hydroxy, 4-methyl, 8-carbaldehyde oxime Anti-diabetic (α-amylase/α-glucosidase inhibition) Exhibited superior binding affinity (IC₅₀ ~0.028 mM) compared to standard acarbose. The 7-hydroxy group and oxime substituent are critical for activity.
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) 7-oxy, 4-methyl, acetamide Anticancer (against MCF-7, HeLa) Derivatives showed IC₅₀ values ranging from 12–45 μM. The 7-oxy group enhances solubility but reduces enzyme affinity compared to 7-hydroxy analogues.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, 4-methoxybenzyl, bromophenyl FPR2 agonist (anti-inflammatory) Activated calcium mobilization in neutrophils (EC₅₀ ~10 nM). The acetamide linker facilitates receptor binding.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl Anticancer, antimicrobial Demonstrated broad-spectrum activity; trifluoromethyl group enhances metabolic stability.

Key Structural Determinants of Activity

The 8-methyl group introduces steric effects that could modulate interactions with hydrophobic enzyme pockets, a feature absent in 4-methyl analogues like those reported by Shah et al. .

Acetamide Linker: The acetamide moiety is a common feature in compounds targeting enzymes (e.g., MAO, AChE) and receptors (e.g., FPR2).

Comparative Pharmacological Profiles: Anti-Diabetic Potential: Compound 83 (7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime) outperforms the target compound in silico for α-amylase inhibition, suggesting that the 8-carbaldehyde oxime group enhances binding specificity . Anticancer Activity: Derivatives with 7-oxy substituents (e.g., 4a–4g) show moderate cytotoxicity, likely due to improved solubility but reduced target affinity compared to hydroxylated coumarins . Enzyme Inhibition: Acetamide coumarins with 4-methyl groups (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) exhibit carbonic anhydrase IX/XII inhibition, whereas the target compound’s 8-methyl group may redirect selectivity toward other targets .

Research Findings and Implications

Biological Potential: The target compound’s combination of 7-hydroxy and 8-methyl groups may optimize both solubility and target engagement, bridging gaps observed in analogues with 7-oxy or 4-methyl substituents . Computational docking studies are recommended to compare its binding modes with α-amylase/α-glucosidase and cancer-related targets (e.g., carbonic anhydrases).

Limitations of Analogues: Derivatives with 7-oxy groups (e.g., 4a–4g) show reduced enzyme affinity despite better solubility, underscoring the hydroxyl group’s importance in polar interactions . Pyridazinone acetamides, while potent FPR2 agonists, lack the coumarin scaffold’s inherent photostability and low toxicity profile .

Biological Activity

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide, a derivative of flavonoids, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is part of a larger class of flavonoid acetamides that exhibit diverse pharmacological effects due to their unique structural characteristics.

The molecular formula for this compound is C13H12O5, with a molecular weight of 248.23 g/mol. Its structure features a chromenone backbone, which is essential for its biological activity.

Antioxidant Activity

Research indicates that flavonoid acetamides possess significant antioxidant properties. The antioxidant capacity of this compound can be evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for these compounds typically range from 31.52 to 198.41 µM, demonstrating their ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Flavonoid derivatives have been studied for their anti-inflammatory properties. The presence of hydroxyl groups in the structure enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) reveals that modifications in the hydroxyl and methylene groups significantly influence the biological activity of flavonoid acetamides. The introduction of an acetamide group enhances hydrogen bonding capabilities, which is crucial for interaction with biological targets .

Case Studies and Research Findings

StudyObjectiveFindings
Yousuf et al. (2015)Evaluate antioxidant activityFound significant radical scavenging activity with IC50 values indicating strong antioxidant potential .
MDPI Study (2022)Investigate bioavailabilityDemonstrated that structural modifications improved bioavailability and drug-like properties .
Recent Research (2024)Assess anticancer effectsShowed that the compound induces apoptosis in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Core Synthesis : Begin with a chromen-2-one scaffold derived from salicylaldehyde derivatives and β-ketoesters under basic conditions. Introduce hydroxy and methyl groups via selective hydroxylation/methylation. The acetamide moiety is formed via acetylation (e.g., acetic anhydride) or coupling with amines .
  • Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), base selection (K₂CO₃ for mild conditions), and temperature control (room temperature for stability-sensitive steps). Monitor reaction progress via TLC and purify intermediates using column chromatography .
  • Example Data :
StepReagents/ConditionsYield (%)
Chromenone formationSalicylaldehyde + β-ketoester, NaOH, EtOH, reflux65-70
Acetamide couplingAcetic anhydride, pyridine, 50°C80-85

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/FTIR : Confirm hydroxyl (δ 10-12 ppm in ¹H NMR, ~3200 cm⁻¹ in IR) and acetamide (δ 2.0-2.5 ppm for CH₃, 1680 cm⁻¹ for C=O) groups. Chromenone carbonyl appears at δ 160-180 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and carbonyl groups). Compare with databases like Cambridge Structural Database (CSD) .
    • Example Data :
TechniqueKey Peaks/Parameters
¹H NMRδ 2.3 (s, CH₃), δ 6.8-7.5 (aromatic H)
X-raySpace group P2₁/c, Z = 4, R-factor < 0.05

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-Dependent Assays : Test across concentrations (1–100 µM) in cellular models (e.g., HepG2 for cytotoxicity, DPPH/ABTS for antioxidant activity). Include positive controls (e.g., ascorbic acid) .
  • Mechanistic Profiling : Use ROS-sensitive probes (e.g., DCFH-DA) and gene expression analysis (Nrf2/Keap1 pathway) to differentiate pro-oxidant vs. antioxidant modes .
    • Data Analysis Example :
Concentration (µM)Antioxidant Activity (%)Cytotoxicity (%)
1085 ± 35 ± 1
5060 ± 525 ± 3

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like COX-2 or EGFR?

  • Methodology :

  • Docking Workflow : Prepare ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Validate with co-crystallized ligands (e.g., celecoxib). Analyze binding poses and affinity scores (ΔG ≤ -7 kcal/mol suggests strong binding) .
  • MD Simulations : Run 100 ns simulations (AMBER/NAMD) to assess stability of ligand-receptor complexes .
    • Example Results :
TargetBinding Affinity (kcal/mol)Interacting Residues
COX-2-8.2Arg120, Tyr355
EGFR-7.5Met793, Lys745

Q. What are the critical considerations for designing SAR studies with structurally related chromenone derivatives?

  • Methodology :

  • Library Design : Modify substituents (e.g., replace 8-methyl with chloro or methoxy) and assess activity changes. Use cheminformatics tools (e.g., RDKit) to calculate descriptors (logP, polar surface area) .
  • Activity Cliffs : Identify regions where minor structural changes lead to significant potency shifts (e.g., hydroxyl vs. methoxy at position 7) .
    • SAR Table :
DerivativeR₁ (Position 7)R₂ (Position 8)IC₅₀ (µM) COX-2
ParentOHCH₃12.5
Analog 1OCH₃CH₃45.0
Analog 2OHCl8.3

Data Contradiction Analysis

Q. How can discrepancies in solubility and stability data across studies be addressed?

  • Methodology :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing. Assess stability under UV light (photodegradation) and thermal stress (40–60°C) via HPLC .
  • Interlaboratory Validation : Share samples between labs to control for instrumentation variability (e.g., NMR field strength, column batch in HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 2
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.